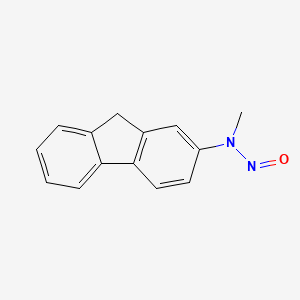

n-Methyl-n-nitroso-9h-fluoren-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

16699-08-4 |

|---|---|

Molecular Formula |

C14H12N2O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

N-(9H-fluoren-2-yl)-N-methylnitrous amide |

InChI |

InChI=1S/C14H12N2O/c1-16(15-17)12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3 |

InChI Key |

QCUUZNGSVMDKMR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N=O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Studies of N Methyl N Nitroso 9h Fluoren 2 Amine

Established Synthetic Methodologies for N-Nitrosamines and Their Applicability to N-Methyl-N-nitroso-9H-fluoren-2-amine

The synthesis of N-nitrosamines is generally achieved through the reaction of a secondary amine with a nitrosating agent. The precursor for this compound would be the secondary amine, N-Methyl-9H-fluoren-2-amine. The applicability of various synthetic methods to produce the target compound is discussed below.

Reaction of Secondary Amines with Nitrosating Agents

The most conventional method for the synthesis of N-nitrosamines is the reaction of a secondary amine with a nitrosating agent, which provides an electrophilic nitrosonium ion (NO⁺). pharmaexcipients.com A variety of nitrosating agents and reaction conditions have been developed over the years.

N-Methyl-9H-fluoren-2-amine + NaNO₂ + HCl → this compound + NaCl + H₂O

Alkyl Nitrites: Reagents such as tert-butyl nitrite (B80452) (TBN) are effective nitrosating agents, particularly under non-aqueous or solvent-free conditions. rsc.orgschenautomacao.com.br This method offers the advantage of proceeding under neutral or mild conditions, which can be beneficial for sensitive substrates. rsc.org The reaction with TBN typically produces tert-butanol (B103910) as a benign byproduct, simplifying purification. schenautomacao.com.br

Dinitrogen Trioxide (N₂O₃) and Dinitrogen Tetroxide (N₂O₄): These oxides of nitrogen are potent nitrosating agents. pharmaexcipients.com N₂O₃ can be generated from various sources and reacts with secondary amines, often in organic solvents at low temperatures. acs.org

Nitrosyl Halides and Nitrosonium Salts: Compounds like nitrosyl chloride (NOCl) and nitrosonium tetrafluoroborate (B81430) (NOBF₄) are powerful nitrosating agents due to the highly electrophilic nature of the nitrosonium ion. pharmaexcipients.com These reagents are often used when other methods are ineffective.

The choice of nitrosating agent and reaction conditions would depend on the stability and reactivity of the starting material, N-Methyl-9H-fluoren-2-amine. Given the aromatic nature of the fluorene (B118485) ring system, the amine is likely to be less basic than simple dialkylamines, potentially requiring more forcing conditions or more reactive nitrosating agents for efficient conversion.

Table 1: Common Nitrosating Agents and Their General Applicability

| Nitrosating Agent | Typical Conditions | Advantages | Potential Applicability to N-Methyl-9H-fluoren-2-amine |

| Sodium Nitrite/Acid | Aqueous, acidic (pH < 5) | Inexpensive, readily available | High, as it is a standard method for aromatic amines. |

| tert-Butyl Nitrite (TBN) | Organic solvent or solvent-free | Mild conditions, good for acid-sensitive substrates | High, offers an alternative to acidic aqueous conditions. rsc.orgschenautomacao.com.br |

| Dinitrogen Trioxide (N₂O₃) | Organic solvent, low temperature | High reactivity | Moderate to High, depending on the stability of the starting amine. |

| Nitrosyl Chloride (NOCl) | Aprotic solvent | Very reactive | High, suitable for less reactive amines. |

Electrochemical Synthesis Approaches for N-Nitrosamines

Electrochemical methods offer a green and often milder alternative to traditional chemical synthesis. cardiff.ac.uk The electrochemical synthesis of N-nitrosamines typically involves the anodic oxidation of a nitrite salt, such as sodium nitrite, to generate the nitrosating species. cardiff.ac.uknih.gov This method avoids the need for strong acids or other harsh reagents. nih.gov

A flow electrochemical method has been developed for the N-nitrosation of secondary amines using sodium nitrite in aqueous acetonitrile (B52724). nih.gov This approach has been successfully applied to a variety of cyclic and acyclic secondary amines with high yields. nih.gov The applicability of this method to N-Methyl-9H-fluoren-2-amine would depend on its solubility in the electrolyte solution and its oxidation potential relative to the nitrite ion. Given the successful nitrosation of a range of amines, it is plausible that this method could be adapted for the synthesis of this compound.

Another electrochemical approach utilizes nitromethane (B149229) as the nitrosating reagent under metal-free and oxidant-free conditions, providing good to excellent yields for various N-nitroso compounds. rsc.org

Photochemical Synthesis Methodologies for N-Nitrosamines

Photochemical methods for the synthesis of N-nitrosamines are less common but represent a unique approach. One reported photochemical methodology involves a trans-nitrosation reaction, where the nitroso group from a donor molecule, such as N-nitrosodiphenylamine, is transferred to a secondary amine under photochemical conditions. cardiff.ac.uk While this area is not extensively explored, it offers a potential pathway for the synthesis of this compound, particularly if direct nitrosation methods prove to be challenging. The feasibility would depend on the relative photochemical reactivity of the starting materials and products.

Exploration of Derivatives and Analogs of this compound

The exploration of derivatives and analogs of a lead compound is a cornerstone of medicinal chemistry and toxicology, aiming to understand structure-activity relationships (SAR).

Rational Design of Structural Analogs

The rational design of structural analogs of this compound would involve systematic modifications of its chemical structure to probe the effects of these changes on its properties. The design process is guided by an understanding of the metabolic activation and mechanism of action of N-nitrosamines. For many N-nitrosamines, metabolic activation by cytochrome P450 enzymes, specifically through α-carbon hydroxylation, is a critical step for their biological activity. researchgate.netacs.org

Key structural features that can be modified include:

The N-Methyl Group: The presence of α-hydrogens is often crucial for metabolic activation. researchgate.net Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl) would alter the steric and electronic environment of the α-carbon, potentially influencing the rate and regioselectivity of hydroxylation. Introducing branching at the α-carbon (e.g., an isopropyl group) or removing α-hydrogens (e.g., a tert-butyl group) would be expected to significantly decrease metabolic activation and, consequently, biological activity. researchgate.net

The Amine Nitrogen: While the N-nitroso group is the defining feature, modifications that alter the planarity and rotational barrier of the N-N bond could be explored, although this is less common in analog design.

Impact of Structural Modifications on Reactivity and Biological Interactions

The structural modifications described above would be expected to have a significant impact on the reactivity and biological interactions of this compound analogs.

Reactivity: The chemical reactivity of the N-nitroso group can be influenced by the electronic nature of the substituents. Electron-withdrawing groups on the fluorene ring might increase the electrophilicity of the nitroso-nitrogen, while electron-donating groups could have the opposite effect. The steric hindrance around the N-nitroso group, introduced by bulky substituents on the fluorene ring or by replacing the N-methyl group with a larger alkyl group, could impede its reaction with nucleophiles. researchgate.net

Biological Interactions: The biological activity of N-nitrosamines is closely linked to their metabolic activation. mdpi.com

Metabolic Activation: As previously mentioned, modifications to the N-alkyl group that hinder or prevent α-hydroxylation are expected to reduce or abolish the biological activity. researchgate.net The steric and electronic properties of the fluorene ring can also influence how the molecule binds to the active site of cytochrome P450 enzymes, thereby affecting the efficiency of its metabolic activation.

DNA Adduct Formation: The ultimate biologically active species derived from many N-nitrosamines are electrophilic diazonium ions that can alkylate DNA. acs.org The nature of the alkyl group (e.g., methyl vs. benzyl) will determine the type of DNA adducts formed and can influence the resulting biological response. nih.gov

Detoxification Pathways: Structural modifications can also influence the rate of detoxification pathways, such as denitrosation, which would lead to a decrease in biological activity. nih.gov

The study of such analogs would allow for the development of a structure-activity relationship (SAR) for this class of compounds, providing insights into the structural requirements for their biological effects. nih.govnih.gov

Table 2: Predicted Impact of Structural Modifications on the Properties of this compound Analogs

| Structural Modification | Predicted Impact on Reactivity | Predicted Impact on Biological Interactions |

| Replacement of N-methyl with N-ethyl | Minimal change in chemical reactivity. | Potential for altered metabolic activation and DNA adduct formation. |

| Replacement of N-methyl with N-tert-butyl | Decreased accessibility of the N-nitroso group. | Significant decrease in metabolic activation due to lack of α-hydrogens, leading to reduced biological activity. researchgate.net |

| Addition of an electron-withdrawing group (e.g., -NO₂) to the fluorene ring | Increased electrophilicity of the N-nitroso group. | May alter enzyme binding and metabolic activation; potential for different biological activity profile. |

| Addition of an electron-donating group (e.g., -OCH₃) to the fluorene ring | Decreased electrophilicity of the N-nitroso group. | May alter enzyme binding and metabolic activation; potential for different biological activity profile. |

Metabolic Activation and Biotransformation of N Methyl N Nitroso 9h Fluoren 2 Amine

Enzymatic Pathways of N-Nitrosamine Metabolism Relevant to N-Methyl-N-nitroso-9H-fluoren-2-amine

The metabolic fate of this compound is dictated by the action of several key enzyme families responsible for xenobiotic metabolism.

Cytochrome P450 (CYP) enzymes are central to the initial activation of N-nitrosamines. nih.govimpactfactor.org This family of monooxygenases catalyzes the oxidation of various substrates, including drugs and carcinogens. optibrium.com For N-nitrosamines, the rate-limiting step in their metabolic activation is typically an oxidation reaction catalyzed by CYP-dependent mixed-function oxidases found in the microsomal fraction of cells. researchgate.net

The primary activation pathway for N-alkylnitrosamines is α-hydroxylation, an oxidative reaction occurring on the carbon atom adjacent (alpha) to the nitroso group. researchgate.netresearchgate.net In the case of this compound, this involves the hydroxylation of the methyl group. This reaction is catalyzed predominantly by CYP isoforms such as CYP2E1 and CYP2A6, which are known to be major enzymes in the N-dealkylation of short-chain nitrosamines. oup.comnih.gov The resulting α-hydroxynitrosamine is a highly unstable intermediate that spontaneously decomposes. researchgate.netacs.org This enzymatic oxidation is considered the crucial initiating step that leads to the formation of DNA-damaging intermediates. jove.comnih.gov

Arylamine N-acetyltransferases (NATs) are cytosolic enzymes that play a significant role in the metabolism of compounds containing aromatic amine or hydrazine (B178648) groups by transferring an acetyl group from acetyl-CoA to the substrate. nih.govresearchgate.nettandfonline.com In humans, two functional isoenzymes, NAT1 and NAT2, are involved in this process. nih.gov NAT1 is expressed in a wide range of tissues, while NAT2 is found predominantly in the liver and intestine. nih.gov

For a compound like this compound, the fluoren-2-amine moiety is a substrate for NAT enzymes. Acetylation of the primary aromatic amine can be a detoxification pathway. However, if the arylamine is first N-hydroxylated by CYP enzymes, the resulting N-hydroxyarylamine can be O-acetylated by NATs. This O-acetylation creates a reactive N-acetoxyarylamine intermediate that can break down to form a highly reactive electrophilic arylnitrenium ion. nih.gov Therefore, NATs can participate in both the bioactivation and detoxification of arylamine-containing compounds. researchgate.net

Formation of Reactive Metabolites of this compound

The enzymatic reactions described above lead to the production of highly reactive, short-lived intermediates that are the ultimate effectors of toxicity.

Two primary types of reactive cations can be generated from this compound:

Diazonium Ions : The α-hydroxylation of the methyl group by CYP enzymes produces an unstable α-hydroxymethylnitrosamine intermediate. mdpi.com This intermediate rapidly decomposes, releasing formaldehyde (B43269) and a methyl diazohydroxide. The diazohydroxide, in turn, readily forms the highly electrophilic methyldiazonium ion (CH₃N₂⁺). researchgate.netmdpi.com This process is a well-established mechanism for the activation of simple N-nitrosamines. acs.orgyoutube.com

Nitrenium Ions : The aromatic amine portion of the molecule, the 9H-fluoren-2-amine moiety, can be activated to form a nitrenium ion. This pathway typically begins with N-oxidation by CYP enzymes to form N-hydroxy-9H-fluoren-2-amine. Subsequent O-acetylation by NAT enzymes would produce a labile N-acetoxy ester. Heterolytic cleavage of the nitrogen-oxygen bond of this ester results in the formation of a highly reactive 9H-fluoren-2-nitrenium ion.

Beyond diazonium and nitrenium ions, other electrophilic species may be formed during the metabolism of N-nitrosamines. Nitrosamines can react with electrophiles at the oxygen atom to form O-substituted hydroxydiazenium salts, which are themselves electrophilic. acs.orgnih.gov

Additionally, some research suggests that CYP enzymes can perform processive oxidation on nitrosamines. nih.gov This could potentially oxidize the unstable α-hydroxynitrosamine intermediate further into a more stable nitrosamide. jove.comnih.gov These nitrosamides could also act as electrophilic intermediates capable of reacting with cellular components.

In Vitro Metabolic Studies of this compound

Typically, in vitro studies involve incubating the nitrosamine (B1359907) with a biological matrix, such as human or rat liver microsomes, which are rich in CYP enzymes. researchgate.netpsu.edu The reaction mixture includes necessary cofactors like NADPH. Following incubation, the reaction is stopped, and the mixture is analyzed for the disappearance of the parent compound and the appearance of metabolites. aacrjournals.org Aldehydes, such as formaldehyde resulting from demethylation, are often derivatized with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and quantified using High-Performance Liquid Chromatography (HPLC). psu.edu

The kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), are determined by measuring reaction rates at various substrate concentrations. aacrjournals.org Such studies have shown that enzymes like CYP2E1 have a high affinity (low Kₘ) for metabolizing nitrosamines like N-nitrosodimethylamine (NDMA). psu.edu

The following table presents representative kinetic data from in vitro studies on other N-nitrosamines, illustrating the typical findings of such research.

| Compound | Enzyme/System | Product Measured | Apparent Kₘ (mM) | Apparent Vₘₐₓ (nmol/min/mg protein) | Source |

|---|---|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | Rat Liver Microsomes (High-Affinity) | Formaldehyde | 0.05 | 0.96 | aacrjournals.org |

| N-Nitrosodimethylamine (NDMA) | Rat Liver Microsomes (Low-Affinity) | Formaldehyde | 3.8 | 7.7 | aacrjournals.org |

| N-Nitrosomethylethylamine (NMEA) | Rat Liver Microsomes (High-Affinity) | Formaldehyde | 0.28 | 2.0 | aacrjournals.org |

| N-Nitrosomethylethylamine (NMEA) | Rat Liver Microsomes (Low-Affinity) | Formaldehyde | 15.8 | 5.8 | aacrjournals.org |

| N-Nitrosomethylethylamine (NMEA) | Rat Liver Microsomes (High-Affinity) | Acetaldehyde | 0.27 | 0.59 | aacrjournals.org |

| N-Nitrosomethylethylamine (NMEA) | Rat Liver Microsomes (Low-Affinity) | Acetaldehyde | 14.0 | 4.5 | aacrjournals.org |

Cell-Free Systems and Isolated Enzyme Assays

Cell-free systems, such as liver microsomes and reconstituted systems with purified cytochrome P450 enzymes, are invaluable tools for elucidating the initial steps of xenobiotic metabolism. nih.govnih.gov These in vitro assays allow for the investigation of specific enzymatic reactions in a controlled environment, free from the complexities of whole-cell processes.

For this compound, it is anticipated that its metabolic activation in a cell-free system would be primarily catalyzed by cytochrome P450 enzymes. mdpi.comresearchgate.net The most probable initial metabolic step is the α-hydroxylation of the methyl group. mdpi.com This reaction, analogous to the metabolism of N-nitrosodimethylamine (NDMA), would be catalyzed by specific P450 isozymes, such as those from the CYP2E1 and CYP2B families, which are known to metabolize various nitrosamines. nih.govnih.gov

The α-hydroxylation of this compound would result in the formation of an unstable intermediate, α-hydroxy-N-methyl-N-nitroso-9H-fluoren-2-amine. This intermediate would then be expected to spontaneously decompose, yielding formaldehyde and a highly reactive methyldiazonium ion. mdpi.com It is this methyldiazonium ion that is considered the ultimate carcinogenic metabolite, capable of methylating DNA and other nucleophilic sites within the cell, leading to mutations if not repaired. mdpi.com

A summary of the probable metabolic pathways of this compound in cell-free systems is presented below.

| Metabolic Pathway | Key Enzymes | Expected Metabolites | Biological Significance |

| α-Hydroxylation | Cytochrome P450 (e.g., CYP2E1, CYP2B) | α-hydroxy-N-methyl-N-nitroso-9H-fluoren-2-amine, Formaldehyde, Methyldiazonium ion | Metabolic activation to a carcinogenic electrophile |

| Denitrosation | Cytochrome P450 | N-methyl-9H-fluoren-2-amine, Nitrite (B80452) ion | Detoxification pathway |

Cultured Cell Line Models for Metabolic Profiling

Cultured cell line models, particularly those derived from the liver such as primary hepatocytes or hepatoma cell lines (e.g., HepG2), provide a more physiologically relevant system for studying xenobiotic metabolism. researchgate.net These cells retain a significant proportion of the metabolic enzymes found in the liver in vivo, allowing for a more comprehensive assessment of metabolic pathways, including both phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions. pjoes.com

In a cultured cell line model, the metabolism of this compound would be expected to proceed through the same initial α-hydroxylation and denitrosation pathways observed in cell-free systems. However, the cellular environment would also allow for subsequent phase II conjugation reactions. pjoes.com Metabolites generated from the initial phase I reactions, if they possess suitable functional groups, can be conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione. pjoes.com

For example, if hydroxylation were to occur on the fluorene (B118485) ring system, the resulting hydroxylated metabolite could undergo glucuronidation or sulfation, facilitating its excretion from the cell. These conjugation reactions are generally considered detoxification processes, as they increase the water solubility of the metabolites and promote their elimination.

The metabolic profile of this compound in a cultured cell model would likely be complex, with a variety of metabolites being formed at different rates. The balance between the activation pathway (α-hydroxylation) and the detoxification pathways (denitrosation, ring hydroxylation followed by conjugation) would be a critical determinant of the compound's genotoxicity in these cells. researchgate.net

The table below outlines the expected metabolic processes for this compound in a cultured cell line model.

| Metabolic Phase | Reaction Type | Potential Metabolites | Significance |

| Phase I | α-Hydroxylation | Methyldiazonium ion, Formaldehyde | Activation to a reactive intermediate |

| Denitrosation | N-methyl-9H-fluoren-2-amine | Detoxification | |

| Ring Hydroxylation | Hydroxylated this compound | Detoxification/Preparation for Phase II | |

| Phase II | Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | Detoxification and excretion |

| Sulfation | Sulfate conjugates of hydroxylated metabolites | Detoxification and excretion |

It is important to reiterate that the metabolic pathways described above for this compound are based on the established metabolism of other N-nitrosamines. mdpi.comresearchgate.netnih.gov Definitive elucidation of the biotransformation of this specific compound would require dedicated experimental studies using both cell-free systems and cultured cell line models.

Molecular Mechanisms of Interaction with Biological Macromolecules by N Methyl N Nitroso 9h Fluoren 2 Amine

DNA Adduct Formation by N-Methyl-N-nitroso-9H-fluoren-2-amine

N-nitroso compounds are pro-carcinogens that undergo metabolic activation, primarily through enzymatic α-hydroxylation by cytochrome P450 monooxygenases, to form reactive electrophiles. This process is expected to generate an unstable methyldiazonium ion from the N-methyl-N-nitroso moiety of this compound. This highly reactive intermediate can then covalently bind to nucleophilic sites on DNA, forming DNA adducts, which are critical events in chemical carcinogenesis.

Based on its N-methyl-N-nitroso functional group, this compound is predicted to be a methylating agent. The metabolic activation would lead to the formation of a methyldiazonium ion, which subsequently methylates DNA bases.

Methyl DNA Adducts : The primary adducts expected are methylated purines and pyrimidines. The most abundant of these are typically N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and O6-methylguanine (O6-MeG). nih.gov While N7-MeG is often the most frequent adduct, the formation of O6-MeG is considered highly significant due to its potent miscoding properties, which can lead to G:C to A:T transition mutations if not repaired. nih.gov

Triazene Adducts : Another potential reaction pathway, observed for compounds like N-nitroso-N-methylaniline, involves the formation of a diazonium ion that can react with exocyclic amino groups of DNA bases. For instance, the benzenediazonium ion has been shown to couple with adenine residues to form an unstable triazene adduct. nih.gov It is conceivable that a fluorenyl-diazonium ion derived from this compound could form similar transient adducts.

Additionally, the fluorene (B118485) ring system itself, as an aromatic amine structure, could potentially form different types of adducts, such as C8-substituted guanine (B1146940) adducts, though the N-nitroso pathway is generally dominant for this class of compounds.

Table 1: Predicted DNA Adducts from this compound

| Adduct Type | Predicted Structure | Biological Significance |

|---|---|---|

| Methyl Adduct | O6-methylguanine (O6-MeG) | Highly mutagenic, causes G:C to A:T transitions. |

| Methyl Adduct | N7-methylguanine (N7-MeG) | Most abundant methyl adduct, can lead to depurination. |

| Methyl Adduct | N3-methyladenine (N3-MeA) | Blocks replication, cytotoxic. |

| Triazene Adduct | Adenine-N6-triazene | Hydrolytically unstable, transient adduct. |

The electrophilic intermediates generated from N-nitroso compounds react with various nucleophilic centers in the DNA bases. The primary sites of methylation are:

Guanine : The N7 position is the most nucleophilic site and typically the most frequent site of methylation, leading to the formation of N7-MeG. Alkylation also occurs at the O6 position, forming the highly pro-mutagenic O6-MeG lesion. nih.govnih.gov

Adenine : The N3 position is a common site of methylation, forming N3-MeA. Other positions, such as N1 and N7, can also be alkylated to a lesser extent.

Other Sites : Minor alkylation can also occur at the O4 and O2 positions of thymine and the O2 position of cytosine, as well as on the phosphate backbone, forming phosphotriesters. nih.gov

The precise distribution of adducts can be influenced by the specific alkylating agent and the local DNA sequence context.

The formation of DNA adducts by N-nitroso compounds is generally a dose-dependent process. Studies on various N-nitroso compounds have demonstrated that increasing the dose leads to a corresponding increase in the levels of DNA adducts in target tissues. For example, in studies with N-nitroso-bis(2-hydroxypropyl)amine, methyl DNA adducts were preferentially formed at lower doses, while other types of adducts became more prominent at higher doses, illustrating a complex dose-dependent relationship. nih.gov This relationship is crucial for assessing risk, as the extent of adduct formation often correlates with the magnitude of the biological response, such as mutagenesis and carcinogenesis. researchgate.net

RNA Adduct Formation

Similar to DNA, RNA is rich in nucleophilic sites and can be a target for reactive electrophiles generated from N-nitroso compounds. Studies with various carcinogens, including N-nitroso-di-n-propylamine, have confirmed that RNA adducts can be formed in vivo. nih.gov The accessibility of RNA, which is predominantly single-stranded and present in both the nucleus and cytoplasm, may make it a susceptible target. nih.gov While attempts to detect RNA binding for some specific N-nitroso compounds have been unsuccessful, the chemical principles suggest that the methyldiazonium ion from this compound would be capable of alkylating RNA bases, forming adducts analogous to those found in DNA, such as N7-methylguanosine. nih.gov

Protein Adduct Formation (e.g., Sulfenamide and Sulfinamide Adducts)

Reactive metabolites of xenobiotics can also covalently bind to nucleophilic amino acid residues in proteins, forming protein adducts. For N-nitroso compounds, this is a recognized pathway. The reactive nitroso metabolite of the drug sulfamethoxazole (SMX-NO) provides a well-studied model for the types of protein adducts that can be formed. nih.govacs.org

SMX-NO has been shown to react readily with the thiol group of cysteine residues in peptides and proteins. This reaction proceeds through several stages:

An initial, unstable semimercaptal (N-hydroxysulfenamide) adduct is formed. nih.gov

This intermediate can rapidly rearrange to a more stable sulfinamide adduct. nih.govacs.org

Further oxidation can lead to the formation of N-hydroxysulfinamide and N-hydroxysulfonamide adducts. nih.gov

Given this reactivity, it is plausible that a reactive metabolite of this compound could form similar sulfenamide and sulfinamide adducts with cysteine residues on cellular proteins.

Computational and Quantum Chemical Approaches to Adduct Formation Energetics

Computational chemistry, particularly quantum chemical methods like density functional theory (DFT), has become a valuable tool for understanding the mechanisms of N-nitrosamine activation and DNA reactivity. nih.gov These approaches allow for the calculation of thermodynamic and kinetic parameters for the series of reactions leading to DNA adduct formation. nih.govresearchgate.net

Studies using these methods model key steps in the bioactivation pathway, including:

α-hydroxylation : The initial, rate-limiting enzymatic step.

Formation of Diazonium and Carbenium Ions : The decomposition of the hydroxylated intermediate to the ultimate electrophile.

DNA Alkylation : The reaction of the electrophile with DNA bases (e.g., the N7 of guanine). nih.gov

By calculating the Gibbs free energies and activation barriers for these reactions, researchers can gain detailed insights into the reactivity of different N-nitroso compounds. nih.gov These calculations help explain why certain compounds are potent carcinogens while others are not, based on factors like the stability of the resulting carbenium ions and the energetics of competing detoxification pathways (e.g., reaction with water). researchgate.netnih.gov Such models provide a theoretical framework for predicting the DNA-alkylating potential of compounds like this compound.

Research on Genotoxicity and Mutagenicity of this compound Remains Undocumented in Publicly Available Literature

An extensive review of scientific databases and publicly available literature has revealed a significant lack of research data on the genotoxic and mutagenic properties of the chemical compound this compound. Despite targeted searches for studies employing a range of standard toxicological assays, no specific information was found for this particular substance.

The investigation sought to collate data for a detailed article covering both in vitro and in vivo assessments of the compound's potential to cause genetic damage. The intended scope included a thorough examination of its effects in bacterial and mammalian cell systems, as well as its impact on DNA integrity and mutation rates in animal models. However, the comprehensive search yielded no studies that have specifically evaluated this compound in any of the following standard genotoxicity and mutagenicity assays:

Bacterial Mutagenesis Assays (e.g., Ames Test): No records of this compound being tested for its ability to induce mutations in bacterial strains were identified.

Mammalian Cell Mutagenesis Assays: There is no available data on the compound's capacity to cause gene mutations in cultured mammalian cells.

Chromosomal Aberration and Sister Chromatid Exchange Assays: The scientific literature does not appear to contain studies on whether this compound can induce structural or numerical chromosomal damage in vitro.

In Vivo DNA Damage Detection (e.g., Comet Assay, 32P-Postlabeling): No in vivo studies utilizing methods to detect DNA strand breaks or adducts following exposure to this compound were found.

Mutagenicity in Transgenic Rodent Models: There is no indication that this compound has been assessed for mutagenicity in established transgenic rodent models.

While the genotoxicity of N-nitroso compounds as a chemical class is a subject of broad scientific interest, and studies on other nitrosamines and fluorene derivatives exist, the specific toxicological profile of this compound remains uncharacterized in the public domain. Consequently, a detailed article on its genotoxicity and mutagenicity, as per the requested structure, cannot be generated at this time due to the absence of primary research findings. Further research would be required to determine the potential genetic hazards associated with this compound.

Genotoxicity and Mutagenicity Studies of N Methyl N Nitroso 9h Fluoren 2 Amine

Relationship Between DNA Adducts and Mutational Spectra

No publicly available scientific literature or research data could be found to describe the specific relationship between DNA adducts and the mutational spectra for n-Methyl-n-nitroso-9h-fluoren-2-amine.

Carcinogenesis Research in Experimental Animal Models Induced by N Methyl N Nitroso 9h Fluoren 2 Amine

Dose-Response Relationships in Carcinogenicity Studies

It is crucial in scientific reporting to rely solely on published, peer-reviewed data. As no such data could be located for N-Methyl-N-nitroso-9H-fluoren-2-amine, this article cannot be generated at this time. Further research and publication in the field of chemical carcinogenesis would be necessary to provide the information requested.

No Information Available for this compound

Following a comprehensive search for scientific literature and data, no specific information was found regarding the carcinogenesis research in experimental animal models for the chemical compound This compound .

Searches for long-term carcinogenicity bioassays, short-term carcinogenicity studies, and biomarkers of effect for this particular compound did not yield any relevant results. Consequently, the requested article, focusing solely on the carcinogenicity of this compound, cannot be generated as per the provided outline and instructions due to the absence of available data.

The user's strict requirement to focus exclusively on "this compound" and to exclude any information not directly related to this specific compound prevents the inclusion of data from related N-nitroso compounds.

Therefore, the sections on "Long-Term Carcinogenicity Bioassays" and "Short-Term Carcinogenicity Studies and Biomarkers of Effect" for this compound remain unwritten.

Advanced Analytical Methodologies for N Methyl N Nitroso 9h Fluoren 2 Amine and Its Metabolites/adducts

Chromatographic Techniques for Compound Separation and Quantification

Chromatography is the cornerstone of analytical procedures for N-nitrosamines, providing the necessary separation from interfering substances prior to detection and quantification. The choice between liquid and gas chromatography is typically dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of N-nitrosamines, particularly for those that are non-volatile or thermally labile. nih.gov Coupled with a sensitive detector, typically a mass spectrometer, HPLC methods offer robust separation and quantification. nih.govrug.nl For N-Methyl-N-nitroso-9H-fluoren-2-amine and its polar metabolites, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. lcms.cz Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities, such as the parent nitrosamine (B1359907) and its hydroxylated metabolites. nih.gov

The selection of HPLC parameters is crucial for achieving the desired separation and sensitivity. Key parameters include the column type, mobile phase composition, flow rate, and injection volume.

Table 1: Typical HPLC Parameters for N-Nitrosamine Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.9 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive mode ionization in MS. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Elutes analytes from the column. |

| Flow Rate | 0.3 - 0.5 mL/min | Influences separation efficiency and analysis time. |

| Injection Volume | 2 - 10 µL | Amount of sample introduced for analysis. |

| Column Temperature | 30 - 40 °C | Affects viscosity and retention times, improving peak shape. |

| Detection | UV or Mass Spectrometry (MS) | Quantification and identification of the analyte. |

This table presents a generalized set of parameters; specific methods must be optimized for the target analyte and matrix.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. ccsknowledge.com For many N-nitrosamines, GC coupled with mass spectrometry (GC-MS) provides excellent sensitivity and selectivity. kirj.eerestek.comrestek.com this compound, given its molecular structure, may possess sufficient volatility and thermal stability for GC analysis, although derivatization might be necessary to improve its chromatographic properties. The sample is vaporized in a heated inlet and separated on a capillary column before detection. ccsknowledge.com

The choice of the capillary column's stationary phase is critical for resolving target analytes from matrix components. mdpi.com Columns with a mid-polarity phase, such as those containing cyanopropylphenyl polysiloxane, are often effective for nitrosamine separation. kirj.ee

Table 2: Representative GC Conditions for N-Nitrosamine Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column | HP-1701 MS (30 m x 0.25 mm, 0.25 µm film) or similar | Mid-polarity column for effective separation. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Inlet Temperature | 200 - 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | Start at 50-60°C, ramp at 10°C/min to 260°C | Temperature gradient to separate compounds by boiling point. |

| Injection Mode | Splitless or Direct Liquid Injection | Maximizes analyte transfer to the column for trace analysis. |

| Detector | Mass Spectrometer (MS), Nitrogen-Phosphorus Detector (NPD) | Provides high sensitivity and specificity. |

This table outlines common starting conditions for method development. Note that high inlet temperatures can cause thermal degradation of some N-nitrosamines. epa.gov

A significant feature of asymmetric N-nitrosamines, such as this compound, is the existence of rotational isomers, or rotamers. acanthusresearch.com This phenomenon arises from the partial double-bond character of the N-N bond, which restricts free rotation. acanthusresearch.comnih.gov This restriction leads to two distinct planar conformers, often designated as E (trans) and Z (cis), based on the orientation of the substituents relative to the N=O group. nih.govresearchgate.net

These rotamers can have different physical and chemical properties, and under certain chromatographic conditions, they may be separated, resulting in the appearance of two distinct peaks for a single compound. acanthusresearch.comnih.gov The ability to resolve these rotamers depends on the energy barrier to rotation and the separation power of the analytical method. acanthusresearch.com Both HPLC and GC have been shown to separate the rotamers of various asymmetric N-nitrosamines. acanthusresearch.comnih.govresearchgate.net The observation of two peaks that produce identical mass spectra is a strong indicator of the presence of such isomers. This characteristic is crucial for accurate quantification, as both peaks must be integrated to determine the total concentration of the compound.

Spectrometric Techniques for Structural Elucidation and Quantification

Spectrometric techniques are indispensable for confirming the identity of this compound and for elucidating the structures of its metabolites and adducts.

Mass Spectrometry (MS), especially when coupled with a chromatographic separation technique (LC-MS or GC-MS), is the definitive method for the detection and quantification of N-nitrosamines. nih.gov It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) offers very high mass accuracy, allowing for the determination of the elemental formula of an analyte and its fragments, which greatly enhances the confidence in its identification. rsc.orgnih.gov

In MS analysis, compounds are ionized and then separated based on their mass-to-charge ratio (m/z). Common fragmentation patterns for N-nitrosamines in electron impact (EI) ionization include the loss of the nitroso group (-NO), which results in a characteristic ion at m/e 30. osti.govnih.gov Tandem mass spectrometry (MS/MS) is frequently used to enhance selectivity and sensitivity. nih.gov In MS/MS, a specific parent ion is selected, fragmented, and one or more characteristic product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and is ideal for quantifying trace levels in complex matrices. nih.gov

Table 3: Common Mass Spectrometry Transitions for N-Nitrosamine Analysis

| Compound Class | Parent Ion [M+H]⁺ | Typical Product Ion | Ionization Mode |

|---|---|---|---|

| Dialkyl Nitrosamines | Varies | [M-OH]⁺ | ESI/APCI |

| Dialkyl Nitrosamines | Varies | [M-NO]⁺ | EI |

This table illustrates general fragmentation patterns. Specific transitions for this compound and its metabolites must be determined experimentally.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. cdnsciencepub.com It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would be used to confirm its synthesized structure and to characterize any isolated metabolites.

Furthermore, NMR is particularly powerful for studying the conformational dynamics of N-nitrosamines, including the previously discussed rotamers. acs.orgacs.orgcapes.gov.br Because the magnetic environment of nuclei (protons and carbons) close to the nitroso group is different in the E and Z conformations, NMR spectra of asymmetric nitrosamines often show two distinct sets of signals for these nuclei. nih.govnih.gov For example, the protons on the carbon atom alpha to the nitrosamine nitrogen (the N-methyl group in this case) will have different chemical shifts depending on whether they are cis or trans to the nitroso oxygen. nih.govacs.org The ratio of the integrals of these signals can be used to determine the relative population of the two rotamers in solution. Variable-temperature NMR experiments can also be performed to study the kinetics of interconversion between the rotamers. nih.govnih.gov

Table 4: General ¹H-NMR Observations for Asymmetric N-Nitrosamine Rotamers

| Proton Position | Relative Chemical Shift | Rationale |

|---|---|---|

| α-protons (cis to N=O) | Downfield (higher ppm) | Deshielded by the anisotropic effect of the nitroso oxygen. |

| α-protons (trans to N=O) | Upfield (lower ppm) | Less influenced by the deshielding zone of the nitroso oxygen. |

This table describes the general trend observed for α-protons in N-nitrosamine rotamers. The chemical shift difference can be significant, often exceeding 0.6 ppm. nih.govacs.org

Molecular Dosimetry of DNA Adducts

Molecular dosimetry of DNA adducts provides a quantitative measure of the biologically effective dose of a carcinogen by directly measuring the level of DNA damage in target tissues. For a genotoxic agent like this compound, metabolic activation leads to the formation of reactive electrophiles that covalently bind to DNA, forming adducts. The quantification of these specific adducts is a critical step in assessing carcinogenic risk. Unrepaired DNA adducts can lead to mutations during DNA replication, a key event in the initiation of carcinogenesis. Studies on structurally similar compounds, such as N-acetyl-2-aminofluorene (AAF), have shown that DNA adducts are primarily formed at the C8 and N2 positions of guanine (B1146940). nih.govnih.gov The concentration and persistence of these adducts in a specific tissue are crucial determinants of the compound's carcinogenic potential. Advanced analytical techniques are required to detect and quantify these adducts, often present at very low levels.

32P-Postlabeling Assay

The 32P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of a wide array of DNA adducts, capable of detecting as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides. nih.govnih.gov This makes the technique particularly well-suited for monitoring DNA damage resulting from low-level environmental or occupational exposures. nih.gov The assay does not require the use of radiolabeled carcinogens and can be applied to adducts of unknown structure, making it a valuable tool for analyzing the genotoxicity of complex mixtures. wisnerbaum.com

The methodology involves four principal steps:

Enzymatic Digestion: DNA is enzymatically hydrolyzed to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase. wisnerbaum.com

Adduct Enrichment: The bulky aromatic adducts, such as those expected from this compound, are often enriched relative to normal nucleotides. A common method is the nuclease P1 digestion, which dephosphorylates the normal deoxynucleoside 3'-monophosphates to deoxynucleosides, leaving the bulky adducts intact and available for labeling. nih.gov

Radiolabeling: The enriched adducts are then radioactively labeled at the 5'-hydroxyl group by T4 polynucleotide kinase-catalyzed transfer of ³²P-orthophosphate from [γ-³²P]ATP. nih.govwisnerbaum.com

Chromatographic Separation and Quantification: The ³²P-labeled adducts are separated from the excess [γ-³²P]ATP and resolved, typically by multidirectional thin-layer chromatography (TLC). semanticscholar.org Alternatively, high-performance liquid chromatography (HPLC) can be used for separation, offering potentially better resolution and quantification. nih.gov Adduct spots or peaks are detected by autoradiography and quantified by scintillation counting or phosphorimaging. nih.gov

In studies with the related carcinogen N-acetyl-2-aminofluorene (AAF), the 32P-postlabeling assay successfully identified and quantified DNA adducts in the livers of treated rats, with the major adduct being characterized as N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). nih.gov While the assay is highly sensitive, it generally does not permit direct structural identification of the adducts. semanticscholar.org

Table 1: Illustrative DNA Adduct Levels in Rat Liver Following Exposure to a Fluorene-Related Compound (2-Nitrofluorene), Analyzed by ³²P-Postlabeling HPLC

This table presents representative data adapted from studies on structurally similar compounds to illustrate the type of quantitative results obtained from the ³²P-postlabeling assay.

| Compound Administered | Identified Adduct | Adduct Level (relative adduct labeling) |

| 2-Nitrofluorene (NF) | dG-C8-AF | Major adduct detected |

| N-Acetyl-2-aminofluorene (AAF) | dG-C8-AF | Major adduct detected |

| N-Acetyl-2-aminofluorene (AAF) | dG-C8-AAF | Minor adduct detected |

**Source: Data conceptualized from findings reported in studies on fluorene (B118485) derivatives. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Adduct Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of DNA adducts, offering high sensitivity and, crucially, structural confirmation that is often lacking in other methods like the ³²P-postlabeling assay. nih.govescholarship.org This technique is used for the unambiguous identification and accurate quantification of specific, known DNA adducts. escholarship.org

The general workflow for LC-MS/MS-based adduct quantification involves:

DNA Isolation and Hydrolysis: High-purity DNA is isolated from the tissue of interest and is typically hydrolyzed enzymatically to its constituent deoxynucleosides to preserve the adduct structure. chromatographyonline.com

Chromatographic Separation: The mixture of normal and adducted deoxynucleosides is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column separates the components based on their physicochemical properties before they enter the mass spectrometer. lcms.cz

Mass Spectrometric Detection and Quantification: The separated components are ionized, typically using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. For quantification, the instrument is often operated in the selected-reaction monitoring (SRM) mode. escholarship.orgnih.gov In SRM, the mass spectrometer is set to select a specific precursor ion (the molecular ion of the target adduct) and then detect a specific product ion generated by its fragmentation. This highly specific mass transition allows for the precise quantification of the target adduct even in a complex biological matrix.

LC-MS/MS methods can differentiate between structurally similar adducts, such as positional isomers (e.g., adducts at the C8 vs. N2 position of guanine) or adducts from endogenous versus exogenous sources through the use of stable isotope-labeled standards. nih.govnih.gov The development of a robust LC-MS/MS method requires careful validation, including assessment of linearity, limits of detection (LOD), and limits of quantitation (LOQ). lcms.cz

Table 2: Illustrative Validation Parameters for a Hypothetical LC-MS/MS Method for Quantification of a Nitrosamine-DNA Adduct

This table is a representative example of the performance characteristics of an LC-MS/MS method, based on typical data for the analysis of N-nitrosamine compounds and their adducts.

| Validation Parameter | Performance Metric |

| Analyte | N-Nitrosamine-Deoxyguanosine Adduct |

| Linearity Range | 0.05 - 50 ng/mL |

| Correlation Coefficient (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 ng/mL |

| Limit of Quantitation (LOQ) | 0.05 ng/mL |

| Intraday Precision (% RSD) | < 10% |

| Interday Precision (% RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

**Source: Data conceptualized from typical LC-MS/MS method validation for trace analysis of nitrosamines. lcms.cz

Dna Repair Mechanisms in Response to N Methyl N Nitroso 9h Fluoren 2 Amine Induced Damage

Role of Nucleotide Excision Repair (NER)

Nucleotide Excision Repair (NER) is a versatile and crucial pathway for the removal of a wide variety of bulky, helix-distorting DNA lesions. wikipedia.orgactanaturae.ru Given the large aromatic fluorenyl moiety of N-Methyl-N-nitroso-9H-fluoren-2-amine, the DNA adducts formed are expected to be bulky and to cause significant structural distortion of the DNA double helix. researchgate.net Such distortions are primary substrates for the NER machinery. actanaturae.ru

The NER pathway operates through two sub-pathways for damage recognition: global genomic NER (GG-NER) and transcription-coupled NER (TC-NER). wikipedia.org GG-NER surveys the entire genome for bulky adducts, with the XPC-RAD23B complex being a key player in the initial recognition of the helical distortion. researchgate.net In contrast, TC-NER is initiated when a bulky lesion stalls RNA polymerase II during transcription. researchgate.net For adducts larger than a methyl group, such as those anticipated from this compound, the repair is heavily reliant on the TC-NER pathway in transcribed regions. nih.gov

Following damage recognition, both pathways converge. A multi-protein complex, including the helicases XPB and XPD (components of the TFIIH complex), unwinds the DNA around the lesion. youtube.com Subsequently, the endonucleases XPG and XPF-ERCC1 incise the damaged strand on either side of the adduct, leading to the excision of a short, single-stranded DNA fragment containing the lesion. youtube.com The resulting gap is then filled by DNA polymerase, and the final nick is sealed by DNA ligase. wikipedia.org The effective removal of bulky aromatic amine adducts by NER is a critical determinant in preventing mutations that can lead to cancer. grantome.comaacrjournals.org

| Key Proteins in Nucleotide Excision Repair | Function in Repairing Bulky Adducts |

| XPC-RAD23B | Initial damage recognition in Global Genomic NER (GG-NER) |

| RNA Polymerase II | Stalls at the lesion, initiating Transcription-Coupled NER (TC-NER) |

| TFIIH (XPB, XPD) | Unwinds the DNA double helix around the damage |

| XPA | Verifies the DNA damage and stabilizes the repair complex |

| RPA | Binds to the undamaged DNA strand to stabilize the open complex |

| XPG & XPF-ERCC1 | Endonucleases that incise the damaged DNA strand |

| DNA Polymerase | Synthesizes new DNA to fill the gap |

| DNA Ligase | Seals the final nick in the DNA backbone |

Alkyltransferase Repair Pathways

Alkyltransferase proteins, most notably O⁶-methylguanine-DNA methyltransferase (MGMT), provide a direct damage reversal mechanism for specific types of alkylation damage. oup.comnih.gov N-nitrosamines are potent alkylating agents that can methylate DNA bases, with O⁶-methylguanine (O⁶-MeG) being a highly mutagenic lesion. nih.govresearchgate.net The methyl group from this compound could potentially be transferred to the O⁶ position of guanine (B1146940).

Modulation of DNA Repair in Response to N-Nitrosamine Exposure

Exposure to DNA damaging agents like N-nitrosamines can trigger a complex cellular response that modulates the activity and expression of DNA repair pathways. mdpi.com This DNA damage response (DDR) is a signaling network that coordinates cell cycle checkpoints, DNA repair, and, if the damage is too severe, apoptosis. mdpi.com

The presence of bulky adducts and alkylated bases can lead to the upregulation of genes involved in NER, BER, and alkyltransferase repair. For instance, the expression of MGMT can be induced in response to alkylating agents, thereby enhancing the cell's capacity to repair O⁶-alkylguanine lesions. However, persistent exposure can also lead to the depletion of repair proteins like MGMT due to its suicide mechanism, potentially increasing susceptibility to mutagenesis. oup.com

There is significant interplay and potential overlap between the different repair pathways. nih.gov For example, some lesions can be substrates for more than one pathway. The choice of repair pathway can be influenced by the specific type of adduct, its location in the genome (e.g., transcribed vs. non-transcribed regions), and the cell cycle phase. The cellular response to the complex damage induced by this compound would likely involve a coordinated effort of multiple repair systems, with NER playing a predominant role in removing the bulky fluorenyl adducts and alkyltransferase/BER pathways addressing the methyl lesions.

| DNA Repair Pathway | Primary Substrates from N-Nitrosamine Damage | Key Enzymes/Proteins |

| Nucleotide Excision Repair (NER) | Bulky, helix-distorting adducts (e.g., fluorenyl adducts) | XPC, TFIIH, XPA, XPG, XPF-ERCC1 |

| Alkyltransferase Repair | O⁶-methylguanine | O⁶-methylguanine-DNA methyltransferase (MGMT) |

| Base Excision Repair (BER) | Small N-alkylated bases (e.g., N3-methyladenine, N7-methylguanine) | DNA Glycosylases (e.g., AAG), AP Endonuclease |

Theoretical and Computational Studies in N Methyl N Nitroso 9h Fluoren 2 Amine Research

Quantum Chemical Calculations of Activation and Deactivation Pathways

Quantum chemical calculations are instrumental in elucidating the detailed electronic and structural changes that occur during the metabolic activation and deactivation of N-nitrosamines. frontiersin.org For N-Methyl-N-nitroso-9H-fluoren-2-amine, these calculations would focus on the initial enzymatic steps that are required to convert the parent molecule into a reactive electrophile capable of damaging DNA.

The primary activation pathway for N-nitrosamines is initiated by cytochrome P450-mediated α-hydroxylation. usp.org In the case of this compound, this can occur on the methyl group or the C9 carbon of the fluorene (B118485) ring. Quantum mechanical calculations can determine the activation energy barriers for these hydroxylation reactions, predicting the most likely site of metabolic attack. usp.org

Following α-hydroxylation, the molecule is expected to spontaneously decompose to form a highly reactive diazonium ion. nih.gov Computational models can map the entire reaction pathway, from the α-hydroxylated intermediate to the formation of the diazonium ion and its subsequent decomposition into a carbocation and molecular nitrogen. These calculations provide critical insights into the stability of these reactive intermediates. nih.gov

Deactivation pathways, which represent detoxification routes, can also be modeled. A primary deactivation route for the reactive diazonium ion is hydrolysis, where it reacts with water instead of cellular macromolecules like DNA. nih.gov Quantum chemical calculations can compare the energy barriers for the reaction of the diazonium ion with water versus its reaction with a DNA base, such as guanine (B1146940). frontiersin.org The ratio of these reaction rates is a key determinant of the compound's carcinogenic potency. nih.gov

Below is a hypothetical data table illustrating the types of energetic data that would be generated from quantum chemical calculations for the key activation and deactivation steps of this compound.

Table 1: Calculated Free Energy Changes (ΔG) and Activation Energies (Ea) for Bioactivation and Deactivation Pathways

| Reaction Step | Pathway | Calculated Parameter | Energy (kcal/mol) |

|---|---|---|---|

| 1. α-Hydroxylation (Methyl) | Activation | Ea | +12.5 |

| 2. α-Hydroxylation (C9-Fluorene) | Activation | Ea | +18.2 |

| 3. Formation of Methyldiazonium Ion | Activation | ΔG | -40.8 |

| 4. Reaction with Guanine (N7) | Activation | Ea | +14.5 |

Note: The values presented in this table are illustrative and based on typical data for N-nitrosamines; they are not the result of specific calculations for this compound.

Structure-Activity Relationship (SAR) Modeling for Genotoxicity and Carcinogenicity

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For a group of fluorene-derived nitrosamines, including this compound, SAR and QSAR models could be developed to predict their genotoxicity and carcinogenicity. researchgate.net

These models are built upon a dataset of related compounds for which experimental carcinogenicity data are available. researchgate.net A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors fall into several categories:

Electronic Descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relate to the molecule's reactivity.

Steric Descriptors: Including molecular volume and surface area, which can influence how the molecule fits into an enzyme's active site.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Quantum Chemical Descriptors: Such as the stability of the resulting carbocation, which is directly related to the genotoxic mechanism.

Once these descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed carcinogenic potency. nih.gov Such a model could then be used to predict the carcinogenicity of this compound. The presence of the polycyclic fluorene ring is a significant structural feature that would be heavily weighted in such a model, as PAHs are a well-known class of carcinogens. acs.orgresearchgate.net

The following interactive data table provides examples of molecular descriptors that would be used in a QSAR model for a series of fluorene derivatives and their hypothetical relationship with carcinogenic activity.

Table 2: Illustrative QSAR Descriptors and Their Correlation with Carcinogenicity

| Descriptor | Descriptor Type | Hypothetical Correlation with Carcinogenicity | Rationale |

|---|---|---|---|

| LUMO Energy | Electronic | Negative | A lower LUMO energy indicates a greater ease of accepting electrons, suggesting higher reactivity. |

| Molecular Volume | Steric | Positive | Larger molecules may have more extensive interactions with biological targets. |

| Dipole Moment | Electronic | Positive | A higher dipole moment may influence the molecule's interaction with polar biological environments. |

| Carbocation Stability | Quantum Chemical | Positive | Greater stability of the ultimate carcinogenic metabolite enhances its ability to react with DNA. |

Predictive Modeling for Biological Interactions and Metabolite Formation

Predictive modeling can be used to forecast the metabolic fate of this compound and its interactions with biological macromolecules. These models often use machine learning algorithms trained on large datasets of known metabolic transformations. chemrxiv.org

For metabolite formation, computational tools can predict the sites on the molecule that are most susceptible to metabolism by various cytochrome P450 isoforms. chemrxiv.org For this compound, these models would likely predict hydroxylation at various positions on the fluorene ring, in addition to the α-hydroxylation that initiates carcinogenic activation. The output of these models is a list of potential metabolites and the likelihood of their formation.

Predictive models are also crucial for understanding the interaction of the ultimate carcinogen with DNA. The reactive carbocation derived from this compound can form covalent bonds with DNA, creating DNA adducts. mdpi.comnih.gov Computational docking simulations can predict the preferred binding sites of the carbocation on a DNA strand. Furthermore, molecular dynamics simulations can be used to study the structural distortions in the DNA helix caused by the formation of these adducts, which can lead to mutations during DNA replication. mdpi.com

The table below summarizes the types of predictive models used and the information they can provide for this compound.

Table 3: Predictive Models for Biological Interactions and Metabolite Formation

| Model Type | Predicted Outcome | Biological Significance |

|---|---|---|

| P450 Metabolism Models | Sites of metabolism and metabolite structures | Identifies potential detoxification pathways and the formation of other potentially active metabolites. |

| Molecular Docking | DNA binding sites and affinity | Predicts the specific nucleobases (e.g., guanine, adenine) and the positions at which DNA adducts are most likely to form. nih.gov |

| Molecular Dynamics Simulations | Structural changes in adducted DNA | Elucidates the impact of DNA adducts on DNA structure and function, providing insight into mutagenic potential. |

Future Research Directions and Translational Perspectives Excluding Clinical Human Trials

Development of Novel In Vitro and In Vivo Research Models for Mechanistic Studies

The elucidation of the precise mechanisms of action for n-Methyl-n-nitroso-9h-fluoren-2-amine necessitates the development and application of sophisticated research models. Traditional two-dimensional (2D) cell cultures and standard animal models, while foundational, may not fully recapitulate the complex interactions within human tissues.

Future in vitro research should focus on three-dimensional (3D) organoid and spheroids cultures derived from relevant tissues, such as the liver, which is a primary site of N-nitrosamine metabolism. nih.gov These models more accurately mimic the cellular architecture and microenvironment of native tissues. The U.S. Food and Drug Administration (FDA) has already begun utilizing 3D human hepatic (HepaRG) cell models to evaluate the genotoxicity of various N-nitrosamines. fda.gov Applying such models to study this compound could provide more predictive data on its metabolism, DNA adduct formation, and subsequent cellular responses.

For in vivo studies, the development of transgenic rodent models can offer more targeted insights. fda.gov For instance, models with humanized metabolic enzymes (e.g., cytochrome P450s) could provide a more accurate representation of the compound's bioactivation in humans. nih.gov Furthermore, the use of reporter gene systems in animal models, such as the gpt-delta mouse model, can allow for sensitive detection of mutations induced by the compound in specific organs. nih.gov Experimental models designed for the biological detection of N-nitroso compounds formed from amines and nitrite (B80452) have been demonstrated in mice, providing a basis for future in vivo studies on the formation and effects of this compound. researchgate.net

Table 1: Proposed Research Models for Mechanistic Studies

| Model Type | Specific Example | Research Application for this compound |

| In Vitro | 3D Liver Organoids | Studying metabolic activation, hepatotoxicity, and DNA damage in a human-relevant context. |

| CRISPR-Cas9 Edited Cell Lines | Investigating the role of specific DNA repair pathways in mitigating genotoxicity. | |

| Co-culture Systems | Modeling the interaction between different cell types (e.g., hepatocytes and immune cells) in response to exposure. | |

| In Vivo | Humanized Mouse Models | Assessing metabolism and carcinogenic potential with human-specific metabolic enzymes. |

| Transgenic Reporter Models | Quantifying in vivo mutagenicity and identifying target organs for genetic damage. | |

| Caenorhabditis elegans Models | High-throughput screening for germ cell mutagenicity and developmental toxicity. fda.gov |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Biological Responses

A systems biology approach, integrating various "omics" technologies, is crucial for a comprehensive understanding of the biological perturbations caused by this compound. These high-throughput methods can identify molecular signatures and pathways affected by exposure, moving beyond single-endpoint analyses.

Genomics and Transcriptomics can be used to analyze changes in gene expression and identify mutational signatures following exposure. Whole-genome sequencing can reveal the specific patterns of DNA damage and mutations induced by the compound, while transcriptomics (RNA-seq) can pinpoint cellular pathways that are activated or suppressed, such as those related to DNA repair, apoptosis, and cell cycle control. oup.com

Proteomics will enable the identification and quantification of protein expression changes and post-translational modifications. This can reveal the specific enzymes involved in the compound's metabolism and the proteins that are direct targets of reactive metabolites.

Metabolomics , the study of small molecule profiles, can provide a snapshot of the metabolic state of a cell or organism following exposure. researchgate.net This can help identify novel metabolites of this compound and uncover disruptions in endogenous metabolic pathways. oup.com Untargeted metabolomics analysis has been used to identify differential metabolites in patients with colorectal cancer exposed to N-nitrosamines. researchgate.net Integrating these omics datasets can help construct adverse outcome pathways (AOPs), providing a mechanistic framework for risk assessment. researchgate.net

Table 2: Application of Omics Technologies

| Omics Field | Technology | Potential Findings for this compound |

| Genomics | Whole-Genome Sequencing | Identification of specific mutational signatures and DNA adduct hotspots. |

| Transcriptomics | RNA-Sequencing | Characterization of altered gene expression profiles and perturbed cellular pathways (e.g., DNA repair, stress response). |

| Proteomics | Mass Spectrometry | Quantification of proteins involved in metabolism, DNA repair, and cellular signaling. |

| Metabolomics | LC-MS/GC-MS | Identification of specific biomarkers of exposure and effect; elucidation of metabolic byproducts. researchgate.net |

Refinement of Predictive Toxicology Approaches for N-Nitrosamines

Given the vast number of potential N-nitrosamine compounds, experimental testing of each one is impractical. Therefore, refining predictive toxicology approaches is essential for risk assessment. Future research should focus on enhancing in silico models, such as Structure-Activity Relationships (SARs) and Quantitative Structure-Activity Relationships (QSAR), specifically for complex N-nitrosamines like this compound.

Current efforts by industry working groups and academic institutions are aimed at developing mechanistically-based SARs that can more accurately predict the carcinogenic potency of N-nitrosamines. fda.gov These models incorporate key structural features that influence metabolic activation and DNA reactivity, such as the degree of α-carbon branching. A significant challenge is that many newly identified N-nitrosamines are structurally more complex than the small, well-characterized compounds that form the basis of existing models. nih.gov

Quantum mechanical (QM) approaches represent a promising frontier in predictive toxicology. nih.govresearchgate.net These computational methods can model the electronic structure of a molecule and predict its reactivity and potential for metabolic activation. nih.govoup.com By applying QM models to this compound, researchers can generate hypotheses about its metabolic fate and carcinogenic potential, which can then be tested experimentally. These in silico tools are becoming increasingly vital for assessing the risks of N-nitrosamine impurities in various products. oup.comnih.gov

Table 3: Predictive Toxicology Approaches

| Approach | Description | Application to this compound |

| Structure-Activity Relationship (SAR) | Relates chemical structure to biological activity based on expert rules and known data. fda.gov | Initial hazard identification based on the fluorene (B118485) moiety and N-nitroso group. |

| Quantitative SAR (QSAR) | Uses statistical models to correlate physicochemical properties of molecules with their toxicity. | Predicts carcinogenic potency and tumorigenic dose based on molecular descriptors. oup.com |

| Quantum Mechanics (QM) Modeling | Computes electronic structure to predict chemical reactivity and metabolic activation pathways. nih.govresearchgate.net | Provides a detailed, mechanism-based prediction of genotoxicity, guiding further testing. |

| Read-Across | Estimates the toxicity of a substance by using data from a structurally similar compound. | Uses data from other carcinogenic fluorenylnitrosamines to infer potential hazard. |

Understanding of Endogenous Formation and Implications in Biological Systems Beyond Human Clinical Applications

N-nitrosamines can be formed endogenously in biological systems from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrite. researchgate.net This process is well-documented under the acidic conditions of the stomach. nih.gov Future research should investigate the potential for endogenous formation of this compound from its precursors, n-methyl-9h-fluoren-2-amine and a nitrosating agent, in various biological systems.

Studies using animal models can explore how dietary factors (e.g., nitrate (B79036) and nitrite intake) and the composition of the gut microbiome influence the rate of this endogenous nitrosation. nih.govdtu.dk While some studies suggest the gut microbiome may have a detoxifying effect by converting nitrite to ammonium, its precise role in the formation of specific N-nitrosamines remains an area for further investigation. nih.gov

Understanding the fundamental chemistry and biology of endogenous formation in controlled non-clinical systems is critical. This includes studying the reaction kinetics under various physiological conditions (e.g., pH, presence of catalysts and inhibitors) and identifying the specific bacteria or enzymes that may facilitate this process. Such studies will provide a clearer picture of the potential for in vivo synthesis of this compound, which is essential for a complete risk assessment beyond direct exposure scenarios.

Table 4: Factors Influencing Endogenous N-Nitrosamine Formation

| Factor | Description | Relevance to this compound Research |

| Nitrosating Agents | Primarily nitrite and its derivatives, formed from dietary nitrate. researchgate.net | Investigating the rate of formation in the presence of varying nitrite concentrations. |

| Amine Precursors | Secondary and tertiary amines from diet, drugs, or endogenous metabolism. nih.gov | Determining the bioavailability and reactivity of the precursor n-methyl-9h-fluoren-2-amine. |

| pH Conditions | Acidic environments, like the stomach, strongly promote N-nitrosation. nih.gov | Studying formation kinetics across a range of pH values relevant to different biological compartments. |

| Microbiome | Gut bacteria can both catalyze nitrosation and reduce nitrite levels. nih.gov | Characterizing the role of specific gut microbial species in the formation or degradation of the compound. |

| Catalysts/Inhibitors | Certain dietary compounds (e.g., thiocyanate) can catalyze the reaction, while others (e.g., ascorbic acid) can inhibit it. | Assessing how dietary components might modulate the endogenous synthesis risk. |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying n-Methyl-n-nitroso-9H-fluoren-2-amine in synthetic mixtures?

- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) with isotope-labeled internal standards to improve accuracy. Validation should include spike-recovery experiments and calibration curves across relevant concentration ranges. Nitrosamine-specific protocols, such as those outlined in EMA guidelines for confirmatory testing, ensure compliance with regulatory standards .

Q. How can the purity of synthesized this compound be verified?

- Perform high-performance liquid chromatography (HPLC) with UV detection at 230–254 nm, coupled with nuclear magnetic resonance (NMR) for structural confirmation. Cross-reference spectral data (e.g., mass spectra, H/C NMR) against databases like the EPA/NIH Mass Spectral Library, which includes fluoren-2-amine derivatives . Purity ≥99% is typically required for pharmacological studies .

Q. What precautions are necessary to prevent unintended nitrosamine formation during synthesis?

- Avoid using secondary/tertiary amines or nitrosating agents (e.g., nitrites, nitric oxide) in the same reaction vessel. Control pH (<3 or >9) to inhibit nitrosation reactions. Use amine scavengers (e.g., ascorbic acid) and monitor intermediates via in situ infrared (IR) spectroscopy .

Advanced Research Questions

Q. How should researchers design experiments to assess the mutagenic potential of this compound?

- Conduct Ames tests using Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction). Compare dose-response curves against known nitrosamines (e.g., N-nitrosodiethylamine) and quantify mutagenicity via revertant colony counts. Include negative controls (solvent-only) and statistical analysis (e.g., two-way ANOVA) to validate results .

Q. What experimental strategies resolve conflicting data in structural elucidation studies?

- Combine single-crystal X-ray diffraction (using SHELX software for refinement) with density functional theory (DFT) calculations to validate bond angles and torsional conformations . For ambiguous NMR signals, employ 2D correlation spectroscopy (COSY, NOESY) or heteronuclear multiple-bond correlation (HMBC) .

Q. How can risk assessment frameworks be applied to minimize nitrosamine contamination in drug development workflows?

- Follow the ICH Q9 Quality Risk Management framework:

- Risk Identification : Map potential sources (e.g., reagents, solvents, cross-contamination).

- Risk Analysis : Quantify nitrosamine levels via LC-MS/MS and compare to acceptable intake limits (e.g., ≤96 ng/day for NDMA).

- Risk Control : Implement in-process controls (e.g., real-time nitrite monitoring) and validate purification steps (e.g., activated carbon filtration) .

Q. What methodologies address discrepancies in nitrosamine recovery rates during extraction from complex matrices?

- Optimize solid-phase extraction (SPE) protocols using mixed-mode sorbents (e.g., C18/SCX). Perform matrix-matched calibration to account for ion suppression/enhancement in LC-MS/MS. Validate recovery rates (70–120%) using deuterated analogs (e.g., d6-N-nitrosodiethylamine) as internal standards .

Methodological Notes

- Structural Analysis : For crystallography, refine data with SHELXL (rigid-body restraints for disordered moieties) and deposit CIF files in public databases (e.g., Cambridge Structural Database) .

- Regulatory Compliance : Adopt EMA’s stepwise approach for nitrosamine testing: (1) risk evaluation, (2) confirmatory testing, (3) root-cause analysis, and (4) mitigation reporting .

- Data Validation : Use interlaboratory comparisons and proficiency testing programs (e.g., LGC Standards) to ensure analytical reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.